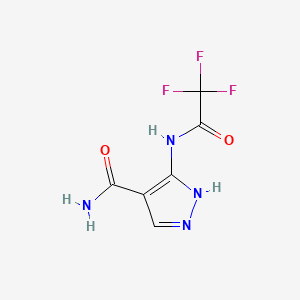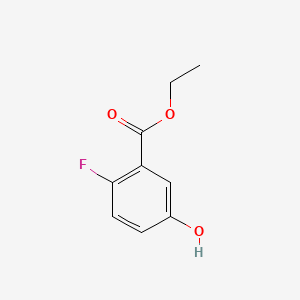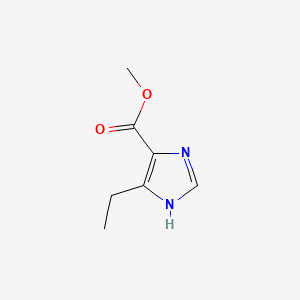
7,3'-Dihydroxy-4'-methoxyflavan
概要
説明
7,3'-Dihydroxy-4'-methoxyflavan is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its chroman ring structure, which is substituted with hydroxy and methoxy groups, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,3'-Dihydroxy-4'-methoxyflavan typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and a suitable chroman precursor.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with the chroman precursor under acidic or basic conditions to form the desired chroman structure.
Reduction: The intermediate product is then subjected to reduction using reagents like sodium borohydride or lithium aluminum hydride to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
7,3'-Dihydroxy-4'-methoxyflavan can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted analogs with various functional groups.
科学的研究の応用
7,3'-Dihydroxy-4'-methoxyflavan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
作用機序
The mechanism of action of 7,3'-Dihydroxy-4'-methoxyflavan involves its interaction with molecular targets and pathways related to oxidative stress. The hydroxy and methoxy groups play a crucial role in scavenging free radicals and reducing oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell survival.
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Naringenin: A flavonoid with potential cardiovascular benefits.
Uniqueness
7,3'-Dihydroxy-4'-methoxyflavan is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its antioxidant activity compared to other flavonoids.
特性
IUPAC Name |
(2S)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTOSQKIOMIICT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of 7,3'-Dihydroxy-4'-methoxyflavan?
A1: this compound has been isolated from the cortex of the paper mulberry tree (Broussonetia papyrifera) [, ] and the bulbs of Hippeastrum x hortorum [].
Q2: Has this compound shown any promising biological activity?
A2: While this compound itself has not been extensively studied for biological activity, related flavan compounds extracted from Broussonetia papyrifera, including kazinol B and 3'-(3-methylbut-2-enyl)-3',4',7-trihydroxyflavane, demonstrated antibacterial activity against various bacterial strains [, ]. Additionally, in Hippeastrum x hortorum, a mixture of this compound and other related flavans exhibited antibacterial activity and deterred feeding by moth larvae, suggesting a potential role in plant defense mechanisms [].
Q3: How is this compound synthesized in the laboratory?
A3: A total synthesis of the racemic form of this compound has been achieved. The key step involves the cyclization of a 1,3-diaryl-1-propanol precursor using boron trifluoride etherate (BF3·Et2O) as a catalyst [, ].
Q4: Is there a way to obtain enantiomerically pure this compound?
A4: Although the total synthesis yields a racemic mixture, a separate study demonstrated the enantioselective synthesis of other 2'- and 3'-substituted flavans []. This method utilizes a domino asymmetric transfer hydrogenation/deoxygenation cascade with kinetic resolution, starting from a racemic flavanone precursor. It is possible that a similar strategy could be applied to synthesize enantiomerically pure this compound.
Q5: What is the role of wounding and elicitors in the production of this compound in Hippeastrum x hortorum?
A5: Wounding of Hippeastrum x hortorum bulbs triggers the production of this compound and other related compounds, suggesting a role in the plant's defense response. This production is further enhanced by biotic and abiotic elicitors, such as yeast cell walls []. The process likely involves the de novo synthesis of enzymes like phenylalanine ammonium lyase (PAL) and peroxidase, as their activities increase significantly upon wounding and elicitor treatment [].
Q6: Are there any known methods for analyzing this compound in plant extracts?
A6: Researchers have employed techniques such as Thin Layer Chromatography (TLC), High Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify and analyze this compound and related compounds in plant extracts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)






![4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B597257.png)





